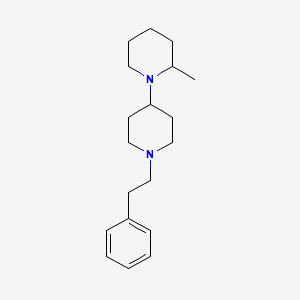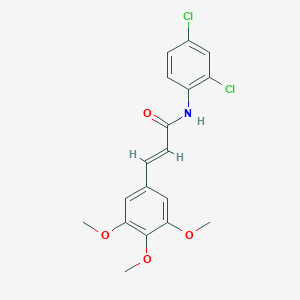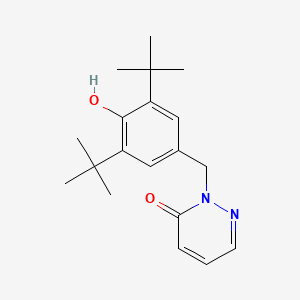![molecular formula C11H12Cl3NO2 B5186705 ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture and horticulture for pest control. It was first introduced in the 1950s and has since been a popular choice for farmers and gardeners due to its effectiveness in controlling a wide range of pests.
Mécanisme D'action
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This results in the accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death in the target pests.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on non-target organisms, including humans. It can cause irritation of the skin, eyes, and respiratory tract, as well as nausea, vomiting, and diarrhea if ingested. In addition, this compound has been found to have carcinogenic properties, with long-term exposure linked to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments. Alternative methods of pest control, such as biological control and integrated pest management, should also be considered.
Orientations Futures
1. Development of new, safer insecticides that are effective against a wide range of pests.
2. Investigation of the effects of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate on non-target organisms, including beneficial insects and soil microorganisms.
3. Development of alternative methods of pest control, such as biological control and integrated pest management.
4. Investigation of the mechanisms of resistance to this compound in target pests, in order to develop more effective pest control strategies.
5. Development of new formulations of this compound that are less toxic and more environmentally friendly.
Méthodes De Synthèse
The synthesis of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate involves the reaction between 1,2-dichloroethane and 4-chloroaniline in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to produce this compound.
Applications De Recherche Scientifique
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of pests, including beetles, caterpillars, and mites. This compound has also been used in the control of insect-borne diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
ethyl N-[2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-17-11(16)15-9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9-10H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZPHQKPKPKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)


![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)


![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)